![molecular formula C29H51N11O7 B1276563 (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-氨基-3-(1H-咪唑-5-基)丙酰基]氨基]-4-甲基戊酰基]氨基]乙酰基]氨基]-4-甲基戊酰基]氨基]丙酰基]氨基]-5-(二氨基亚甲基氨基)戊酸 CAS No. 66157-45-7](/img/structure/B1276563.png)

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-氨基-3-(1H-咪唑-5-基)丙酰基]氨基]-4-甲基戊酰基]氨基]乙酰基]氨基]-4-甲基戊酰基]氨基]丙酰基]氨基]-5-(二氨基亚甲基氨基)戊酸

描述

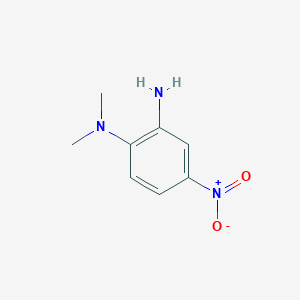

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, is a useful research compound. Its molecular formula is C29H51N11O7 and its molecular weight is 665.8 g/mol. The purity is usually 95%.

The exact mass of the compound (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Bioartificial Liver Development

C3a-Hexapeptide has been applied in the development of bioartificial livers . Human hepatic C3A cells, which display low intrinsic cytochrome P450 3A4 (CYP3A4) enzyme activity, have been used in this field . The CYP3A4 enzyme activity of C3A cells has been enhanced using CRISPR gene editing technology .

Cytochrome P450 3A4 (CYP3A4) Enzyme Activity Enhancement

C3a-Hexapeptide has been used to enhance the CYP3A4 enzyme activity of C3A cells . Two CYP3A4 expression enhanced systems were designed using CRISPR gene technology . The results showed increased CYP3A4 activity in C3A cells expressing the CRISPR-on activation system .

Non-alcoholic Fatty Liver Disease (NAFLD) Pathogenesis

C3a-Hexapeptide, a protein of the innate immune system, plays a hub role in the complement system . It has been identified as a novel biomarker participating in the pathogenesis of NAFLD . Studies have shown that the complement system plays an important role in the pathogenesis of NAFLD .

Energy Metabolism

C3a-Hexapeptide is involved in energy metabolism . It promotes the uptake of fatty acids and glucose by adipocytes and inhibits fat burn-off by inhibiting cAMP synthesis and lipolysis in adipocytes .

Neural Progenitor Cell Differentiation and Migration

C3a-Hexapeptide plays a role in neural progenitor cell differentiation and migration . It is involved in the modulation of synaptic strength and dendritic morphology .

Peri-infarct Neurogenesis

C3a-Hexapeptide is involved in peri-infarct neurogenesis . It upregulates the expression of GAP-43 and increases the number of pre-synaptic terminals .

作用机制

Target of Action

The primary target of C3a-Hexapeptide, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, is the C3a receptor (C3aR) . C3aR is expressed by many cell types including neurons and glia . It plays a crucial role in the immune system, providing a balanced response to injury and infection .

Mode of Action

C3a-Hexapeptide interacts with its target, C3aR, leading to a series of biochemical reactions. C3aR signaling contributes to better outcomes in the post-acute and chronic phase after ischemic stroke in adults and in the ischemic immature brain . It has been shown that C3aR co-localizes to the spindle with β-tubulin to recruit F-actin toward the spindle and subcortical region of the oocytes through specific binding to MYO10, a key regulator for actin organization, spindle morphogenesis and positioning in oocytes .

Biochemical Pathways

The C3a-Hexapeptide affects the complement cascade, a key component of the immune system . The complement system can be activated through multiple initiating pathways, but all routes lead to the cleavage of the central complement components C3 and C5 to generate the small bioactive fragments C3a and C5a . The C3a/C3aR pathway facilitates the progression of glomerular and tubulointerstitial diseases, while it has opposite effects on urinary tract infections .

Pharmacokinetics

In healthy volunteers, the absorption time after a single subcutaneous injection of pegcetacoplan was 5–8 days, and the terminal elimination half-life was 8–10 days .

Result of Action

The C3a-Hexapeptide has several anti-inflammatory facets in vivo . For example, in the acute inflammatory response, C3a acts in direct opposition to C5a, through preventing the accumulation of neutrophils in inflamed tissues by independently regulating their mobilization . This acute, protective, and opposing activity of C3a to C5a is also illustrated in models of septicemia .

Action Environment

The action of C3a-Hexapeptide is influenced by various environmental factors. Dysregulations of C3aR and C5aR1 signaling lead to multiple inflammatory disorders, including sepsis, asthma, and acute respiratory distress syndrome . The complement system represents a major part of innate immunity that plays a critical role in host defense through cooperating with phagocytes and fluid antibodies to recognize and remove invading pathogens or damaged tissues .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51N11O7/c1-15(2)9-21(40-25(43)19(30)11-18-12-33-14-36-18)26(44)35-13-23(41)38-22(10-16(3)4)27(45)37-17(5)24(42)39-20(28(46)47)7-6-8-34-29(31)32/h12,14-17,19-22H,6-11,13,30H2,1-5H3,(H,33,36)(H,35,44)(H,37,45)(H,38,41)(H,39,42)(H,40,43)(H,46,47)(H4,31,32,34)/t17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXZVPVNAZQYGP-ZONLJJFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984633 | |

| Record name | N~2~-[14-Amino-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-2-methyl-5,11-bis(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

CAS RN |

66157-45-7 | |

| Record name | Complement C3a, (72-77) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066157457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[14-Amino-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-2-methyl-5,11-bis(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)